molecular formula C10H16N2O B8472788 1-Hexyl-imidazole-5-carboxaldehyde

1-Hexyl-imidazole-5-carboxaldehyde

Cat. No.: B8472788
M. Wt: 180.25 g/mol
InChI Key: XIDPBPSGFZRNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hexyl-imidazole-5-carboxaldehyde is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-hexylimidazole-4-carbaldehyde

InChI

InChI=1S/C10H16N2O/c1-2-3-4-5-6-12-9-11-7-10(12)8-13/h7-9H,2-6H2,1H3

InChI Key

XIDPBPSGFZRNGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C=NC=C1C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of dimethyl sulphoxide (0.49 ml, 7.74 mmol) in dichloromethane (2.5 ml) was added dropwise to a solution of oxalyl chloride (0.3 ml, 3.78 mmol) in dichloromethane (15 ml) at -78° C. with stirring under argon. After effervescence had ceased (15 min), a solution of the product of step (ii) (313 mg, 1.72 mmol) in dichloromethane (7.5 ml) was added dropwise. The solution was stirred for 15 minutes before triethylamine (2.3 ml, 19 mmol) was added slowly. After a further 15 minutes the solution was allowed to warm to room temperature, stirred for 30 minutes and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 ml). The mixture was extracted with ethyl acetate (3×10 ml). The extracts were washed with brine (1×10 ml), dried (MgSO4) and concentrated. The residue was purified by column chromatography, eluting with 10% methanol/dichloromethane (v/v), to give 1-hexyl-imidazole-5-carboxaldehyde (280 mg, 90% yield) as an oil; NMR: 0.8-0.95(3H,m), 1.2-1.4(6H,m), 1.68-1.9(2H,m), 4.29(2H,t,J=7. Hz), 7.65(1H,s), 7.80(1H,s), 9.74(1H,s).
Quantity
0.49 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
313 mg
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three

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